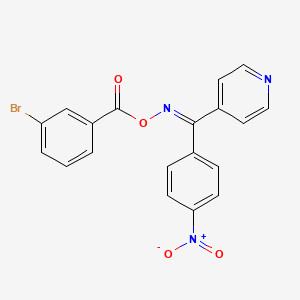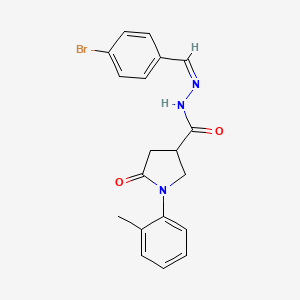![molecular formula C22H19N3O7 B3909987 (E)-[(4-Nitrophenyl)(pyridin-4-YL)methylidene]amino 3,4,5-trimethoxybenzoate](/img/structure/B3909987.png)
(E)-[(4-Nitrophenyl)(pyridin-4-YL)methylidene]amino 3,4,5-trimethoxybenzoate
Overview
Description
(E)-[(4-Nitrophenyl)(pyridin-4-YL)methylidene]amino 3,4,5-trimethoxybenzoate is a complex organic compound that features a combination of aromatic rings and functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-[(4-Nitrophenyl)(pyridin-4-YL)methylidene]amino 3,4,5-trimethoxybenzoate typically involves a multi-step process. One common method includes the condensation reaction between 4-nitrobenzaldehyde and 4-pyridinecarboxaldehyde with 3,4,5-trimethoxybenzoic acid in the presence of a suitable catalyst. The reaction conditions often require a solvent such as ethanol or methanol and may be carried out under reflux conditions to ensure complete reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(E)-[(4-Nitrophenyl)(pyridin-4-YL)methylidene]amino 3,4,5-trimethoxybenzoate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide or potassium permanganate.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Conditions may vary depending on the substituent being introduced, but typical reagents include halogens and organometallic compounds.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amino derivative, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
(E)-[(4-Nitrophenyl)(pyridin-4-YL)methylidene]amino 3,4,5-trimethoxybenzoate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing new therapeutic agents.
Industry: Utilized in the development of advanced materials and as a precursor for various chemical products.
Mechanism of Action
The mechanism of action of (E)-[(4-Nitrophenyl)(pyridin-4-YL)methylidene]amino 3,4,5-trimethoxybenzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: Aniline derivatives with chlorine substitutions.
Bromomethyl methyl ether: Used in organic synthesis with similar functional groups.
Steviol glycoside: Contains aromatic rings and functional groups, used as sweeteners.
Uniqueness
(E)-[(4-Nitrophenyl)(pyridin-4-YL)methylidene]amino 3,4,5-trimethoxybenzoate is unique due to its specific combination of functional groups and aromatic rings, which confer distinct chemical and biological properties
Properties
IUPAC Name |
[(E)-[(4-nitrophenyl)-pyridin-4-ylmethylidene]amino] 3,4,5-trimethoxybenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O7/c1-29-18-12-16(13-19(30-2)21(18)31-3)22(26)32-24-20(15-8-10-23-11-9-15)14-4-6-17(7-5-14)25(27)28/h4-13H,1-3H3/b24-20+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVMISSILMCSMJP-HIXSDJFHSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)ON=C(C2=CC=C(C=C2)[N+](=O)[O-])C3=CC=NC=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)O/N=C(\C2=CC=C(C=C2)[N+](=O)[O-])/C3=CC=NC=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2E)-2-{[1-(3-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}hydrazinecarboxamide](/img/structure/B3909911.png)

![methyl 4-[(E)-(2-{[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]carbonyl}hydrazinylidene)methyl]benzoate](/img/structure/B3909917.png)
![(Z)-[AMINO(3,4-DIMETHOXYPHENYL)METHYLIDENE]AMINO 3,4-DIMETHOXYBENZOATE](/img/structure/B3909926.png)
![(1Z)-N'-[(furan-2-ylcarbonyl)oxy]-2-(2-methoxyphenyl)ethanimidamide](/img/structure/B3909936.png)
![N-[(Z)-3-(3-acetylanilino)-3-oxo-1-pyridin-3-ylprop-1-en-2-yl]-3-bromobenzamide](/img/structure/B3909946.png)
![2-{3-[2-(1H-benzimidazol-2-yl)-2-cyanovinyl]-1H-indol-1-yl}-N-phenylacetamide](/img/structure/B3909951.png)
![N-[(2-bromo-4,5-dimethoxyphenyl)(4-ethoxyphenyl)methyl]acetamide](/img/structure/B3909959.png)
![N-[1-{[(3-acetylphenyl)amino]carbonyl}-2-(2-thienyl)vinyl]-2-thiophenecarboxamide](/img/structure/B3909964.png)
![1-methyl-1H-indole-2,3-dione 3-{O-[2-(methylthio)benzoyl]oxime}](/img/structure/B3909967.png)
![N-[(Z)-(4-ethylphenyl)methylideneamino]-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B3909975.png)
![[(1E)-7-METHOXY-1,2,3,4-TETRAHYDRONAPHTHALEN-1-YLIDENE]AMINO THIOPHENE-2-CARBOXYLATE](/img/structure/B3909990.png)
![N-(3-bromophenyl)-2-cyano-3-[5-(1-piperidinyl)-2-furyl]acrylamide](/img/structure/B3909998.png)

